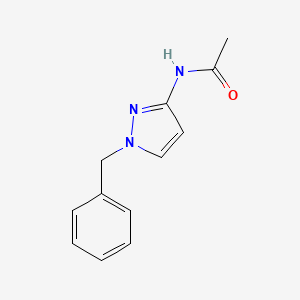
N-(1-benzyl-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)acetamide: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an acetamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)acetamide typically begins with the preparation of 1-benzyl-1H-pyrazole. This can be achieved through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound, such as benzylideneacetone.
Cyclization Reaction: The cyclization reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting 1-benzyl-1H-pyrazole is then subjected to acetylation.
Acetylation: The acetylation of 1-benzyl-1H-pyrazole is performed using acetic anhydride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-benzyl-1H-pyrazol-3-yl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles (amines, alcohols); reactions conducted in the presence of a base or acid catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the acetamide group.
Scientific Research Applications
Chemistry: N-(1-benzyl-1H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: this compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting neurological disorders and inflammatory diseases. Its structural features enable it to bind to specific receptors and modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-(1-phenyl-1H-pyrazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(1-benzyl-1H-pyrazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-benzyl-1H-pyrazol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness: N-(1-benzyl-1H-pyrazol-3-yl)acetamide is unique due to its specific combination of a benzyl group and an acetamide group attached to the pyrazole ring. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(16)13-12-7-8-15(14-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASMBFUCDPRHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72159-21-8 |
Source


|
| Record name | N-(1-benzyl-1H-pyrazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2906754.png)
![5-benzyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2906755.png)
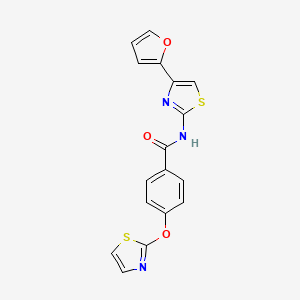
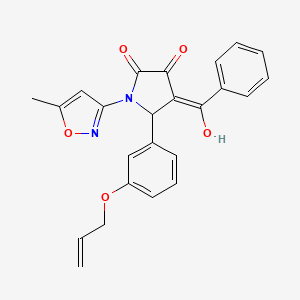
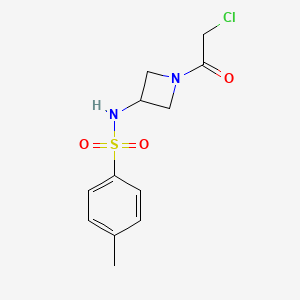
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2906762.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2906764.png)
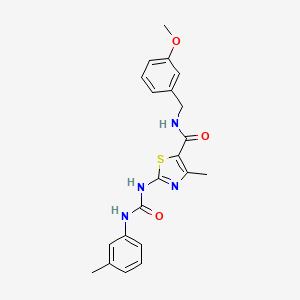
![N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2906768.png)


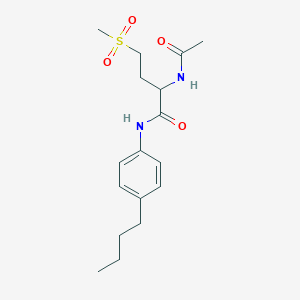
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2906775.png)

